molecular formula C7H4ClNS B1354074 7-Chlorothieno[3,2-b]pyridine CAS No. 69627-03-8

7-Chlorothieno[3,2-b]pyridine

Cat. No. B1354074
Key on ui cas rn: 69627-03-8
M. Wt: 169.63 g/mol
InChI Key: GYQUXKQLCNFKQT-UHFFFAOYSA-N
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Patent
US08088794B2

Procedure details

A 2-L, 3-neck, rb flask equipped with a mechanical overhead stirrer, a 250-mL addition funnel, and a thermocouple w/N2-inlet adapter was charged with thieno[3,2-b]pyridin-7-ol (144 g, 952 mmol), chloroform (700 mL) and anhydrous N,N-dimethylformamide (100 ml, 1297 mmol). The heterogeneous mixture was cooled in an ice bath with stirring, then oxalyl dichloride (166 ml, 1905 mmol) was added dropwise via the addition funnel. Towards the end of the addition, the exotherm had diminished so the remaining reagent was added more quickly, which resulted in rapid off-gassing and the eruption of a portion of the contents out of the vessel. Upon complete addition, the mixture was allowed to stir out for 2 h, at which point LC-MS analysis indicated only about 10% conversion to the desired product (71556-13-A). The ice bath was removed, and the mixture was heated to reflux with a mantle. The heterogeneous mixture quickly turned homogeneous upon reaching temperature, and LC-MS indicated complete conversion after 1 h @ reflux (71556-13-B). After standing at ambient temp over the weekend, an orange solid had formed from the dark brown supernate. The mixture was cooled in an ice bath, then diluted with MTBE (800 mL), resulting in the exothermic precipitation of copious amounts of a dense, mustard-brown solid. The solid was isolated by vacuum filtration and washed with MTBE until the filtrate was colorless to yield the solid and a cloudy, bright orange filtrate. The solid product was then carefully partitioned between DCM (1 L) and sat'd aq. NaHCO3 (1 L). The phases were mixed and the light brown aqueous layer was back extracted with DCM (500 mL). The combined organic layers were washed with sat'd brine, then dried over anhydrous Na2SO4. MTBE (500 mL) was added, then concentrated by about 200 mL, then hexane (500 mL) was added to form a dark brown precipitate. The mixture was further concentrated by 100 mL, then cooled in an ice bath. The mixture was then filtered and washed with hexane/MTBE (200 mL). The filtrate was then concentrated to dryness to yield the title compound as a light brown oil that crystallized to a dark rust colored, oily solid (97.7 g, 60.5% yield).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
144 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
166 mL
Type
reactant
Reaction Step Three
[Compound]
Name
desired product ( 71556-13-A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.[S:3]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][C:10]=2O)[CH:5]=[CH:4]1.CN(C)C=O.C(Cl)(=O)C([Cl:21])=O>CC(OC)(C)C.C(Cl)(Cl)Cl>[Cl:21][C:10]1[CH:9]=[CH:8][N:7]=[C:6]2[CH:5]=[CH:4][S:3][C:11]=12

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
144 g
Type
reactant
Smiles
S1C=CC2=NC=CC(=C21)O
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
166 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
desired product ( 71556-13-A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
Towards the end of the addition
ADDITION
Type
ADDITION
Details
was added more quickly
CUSTOM
Type
CUSTOM
Details
which resulted in rapid off-gassing and the eruption of a portion of the contents out of the vessel
ADDITION
Type
ADDITION
Details
Upon complete addition
STIRRING
Type
STIRRING
Details
to stir out for 2 h, at which point LC-MS analysis
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a mantle
CUSTOM
Type
CUSTOM
Details
after 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
@ reflux (71556-13-B)
CUSTOM
Type
CUSTOM
Details
After standing at ambient temp over the weekend
CUSTOM
Type
CUSTOM
Details
an orange solid had formed from the dark brown supernate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
resulting in the exothermic precipitation of copious amounts of a dense, mustard-brown solid
CUSTOM
Type
CUSTOM
Details
The solid was isolated by vacuum filtration
WASH
Type
WASH
Details
washed with MTBE until the filtrate
CUSTOM
Type
CUSTOM
Details
to yield the solid
CUSTOM
Type
CUSTOM
Details
The solid product was then carefully partitioned between DCM (1 L)
ADDITION
Type
ADDITION
Details
The phases were mixed
EXTRACTION
Type
EXTRACTION
Details
the light brown aqueous layer was back extracted with DCM (500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with sat'd brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
ADDITION
Type
ADDITION
Details
MTBE (500 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by about 200 mL
ADDITION
Type
ADDITION
Details
hexane (500 mL) was added
CUSTOM
Type
CUSTOM
Details
to form a dark brown precipitate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was further concentrated by 100 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
washed with hexane/MTBE (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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